molecular formula C13H14BrN3O2 B6625561 2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide

2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide

Cat. No.: B6625561
M. Wt: 324.17 g/mol
InChI Key: XPNXFVDMRQTHTP-UHFFFAOYSA-N
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Description

2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a pyrimidinyl moiety attached to a furan ring

Properties

IUPAC Name

2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)12-15-6-4-9(17-12)16-11(18)8-5-7-19-10(8)14/h4-7H,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNXFVDMRQTHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(OC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a brominated furan derivative is coupled with a pyrimidinyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the pyrimidinyl moiety may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-2-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.

    2-chloro-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide is unique due to the specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

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